molecular formula C16H17NO3 B3911204 8-(2-Methylpropylcarbamoyl)naphthalene-1-carboxylic acid

8-(2-Methylpropylcarbamoyl)naphthalene-1-carboxylic acid

Cat. No.: B3911204
M. Wt: 271.31 g/mol
InChI Key: QICYPKYBXJYQFU-UHFFFAOYSA-N
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Description

8-(2-Methylpropylcarbamoyl)naphthalene-1-carboxylic acid is an organic compound characterized by its naphthalene core structure, which is substituted with a 2-methylpropylcarbamoyl group at the 8-position and a carboxylic acid group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-Methylpropylcarbamoyl)naphthalene-1-carboxylic acid typically involves the following steps:

    Naphthalene Derivatization: The starting material, naphthalene, undergoes a series of derivatization reactions to introduce functional groups at specific positions.

    Carboxylation: The carboxylic acid group is introduced via a carboxylation reaction, often involving the use of carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

8-(2-Methylpropylcarbamoyl)naphthalene-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products

    Oxidation: Naphthoquinones

    Reduction: Alcohols, aldehydes

    Substitution: Halogenated or nitrated naphthalene derivatives

Scientific Research Applications

8-(2-Methylpropylcarbamoyl)naphthalene-1-carboxylic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 8-(2-Methylpropylcarbamoyl)naphthalene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Modulating Receptor Activity: Interacting with cellular receptors to influence signaling pathways.

    Altering Gene Expression: Affecting the transcription and translation of specific genes.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene-1-carboxylic acid: Lacks the 2-methylpropylcarbamoyl group, resulting in different chemical properties and reactivity.

    8-(2-Hydroxy-2-methylpropylcarbamoyl)naphthalene-1-carboxylic acid: Similar structure but with a hydroxyl group, leading to different biological activity.

Uniqueness

8-(2-Methylpropylcarbamoyl)naphthalene-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

IUPAC Name

8-(2-methylpropylcarbamoyl)naphthalene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-10(2)9-17-15(18)12-7-3-5-11-6-4-8-13(14(11)12)16(19)20/h3-8,10H,9H2,1-2H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QICYPKYBXJYQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC=CC2=C1C(=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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